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Introduction
Flavonoids represent a vast and diverse class of polyphenolic secondary metabolites found

throughout the plant kingdom. Within this class, the flavonols are distinguished by a 3-hydroxy

group on their central C-ring, a structural feature that imparts significant chemical reactivity and

biological activity. This guide provides a detailed examination of the fundamental chemical

properties of a specific, synthetically important member of this subclass: 3,5-dihydroxyflavone
(CAS No. 6665-69-6).[1][2][3]

While not as ubiquitously studied as its polyhydroxylated relatives like quercetin or kaempferol,

3,5-dihydroxyflavone serves as a foundational scaffold for medicinal chemistry and a model

compound for understanding the structure-property relationships that govern the behavior of

more complex flavonols. Its unique arrangement of hydroxyl groups—one participating in a

strong intramolecular hydrogen bond and one available for intermolecular interactions—creates

a fascinating interplay of acidity, reactivity, and spectroscopic behavior. This document is

intended for researchers, chemists, and drug development professionals who require a

technical understanding of this molecule's core characteristics, from its synthesis and

purification to its spectroscopic signature and chemical reactivity.
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Correctly identifying a chemical entity is the bedrock of reproducible science. The following

section details the established nomenclature and structural representation of 3,5-
dihydroxyflavone.

Nomenclature and Identifiers:

Systematic IUPAC Name: 3,5-Dihydroxy-2-phenyl-4H-chromen-4-one[1]

Common Name: 3,5-Dihydroxyflavone

CAS Number: 6665-69-6[1][2][3]

Molecular Formula: C₁₅H₁₀O₄[1]

Molecular Weight: 254.24 g/mol [2]

The structure consists of a central benzopyranone (chromen-4-one) core with a phenyl group

at the C2 position (B-ring) and hydroxyl groups at the C3 and C5 positions. The numbering of

the flavone backbone is critical for unambiguous communication of substituent positions.

Caption: Chemical structure of 3,5-Dihydroxyflavone.

Physicochemical Properties
The physical properties of 3,5-dihydroxyflavone dictate its behavior in solution, its purification

strategy, and its potential for formulation. A key structural feature influencing these properties is

the strong intramolecular hydrogen bond between the 5-hydroxyl proton and the 4-carbonyl

oxygen, which decreases its polarity and aqueous solubility compared to isomers lacking this

feature.[4][5]
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Property Value Source

CAS Number 6665-69-6 [1][2][3]

Molecular Formula C₁₅H₁₀O₄ [1]

Molecular Weight 254.24 g/mol [2]

Physical Form Neat / Crystalline Solid [1]

UV λmax (in Methanol) 266 nm [6]

XLogP3 (Predicted) 3.0 PubChem[3]

pKa (Acidic, Predicted) 7.2 PubChem[3]

Solubility

Soluble in DMSO, acetone,

methanol; sparingly soluble in

water.

[7] (Inferred)

Synthesis and Purification
Flavonols are most reliably synthesized via the Algar-Flynn-Oyamada (AFO) reaction.[8][9] This

method involves the oxidative cyclization of a 2'-hydroxychalcone precursor using alkaline

hydrogen peroxide. The reaction proceeds through a dihydroflavonol intermediate, which is

then oxidized in situ to the final flavonol product.[9] The choice of this method is causal; it

directly introduces the requisite 3-hydroxyl group onto the flavone core.

2',6'-Dihydroxychalcone

Algar-Flynn-Oyamada
Reaction

NaOH, H₂O₂

(Alkaline Peroxide)

Crude 3,5-Dihydroxyflavone
in reaction mixture

Acidification
(e.g., dil. HCl)

Precipitation of
crude product Filtration & Washing Recrystallization

(e.g., from Ethanol/Water) Pure 3,5-Dihydroxyflavone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3,5-dihydroxyflavone via the AFO reaction.

3.1. Experimental Protocol: Algar-Flynn-Oyamada Synthesis
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This protocol is an adapted, representative procedure for the synthesis of 3,5-
dihydroxyflavone.

Dissolution: Dissolve the starting material, 2',6'-dihydroxychalcone (1 equivalent), in a

suitable solvent such as methanol or ethanol.

Basification: Cool the solution in an ice bath (0-5 °C). Slowly add aqueous sodium hydroxide

(e.g., 2 M NaOH) until the solution is strongly alkaline and the chalcone is fully deprotonated,

typically forming a deep-colored solution. The use of a strong base is essential to generate

the phenoxide required for the initial cyclization step.[9]

Oxidation: While maintaining the low temperature, add hydrogen peroxide (30% H₂O₂, ~2-3

equivalents) dropwise to the stirred solution. The reaction is often exothermic and must be

controlled to prevent side reactions or degradation. The peroxide serves as the oxidizing

agent to form the key dihydroflavonol intermediate.[8]

Reaction Monitoring: Allow the reaction to stir at low temperature for several hours, then

warm to room temperature and stir for an additional 12-24 hours. Progress can be monitored

by Thin Layer Chromatography (TLC) by observing the consumption of the chalcone spot.

Work-up: Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric

acid (HCl) or acetic acid until it is neutral or slightly acidic (pH ~5-6). This protonates the

phenoxide and precipitates the crude product.

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid

thoroughly with cold water to remove inorganic salts.

Purification: The crude product is best purified by recrystallization from a suitable solvent

system, such as ethanol/water or acetone/hexane. The choice of solvent depends on

achieving high solubility at elevated temperatures and low solubility at room temperature to

maximize recovery of pure crystals.

Spectroscopic Characterization (Predicted)
While a complete, published set of spectra for 3,5-dihydroxyflavone is not readily available, its

spectroscopic characteristics can be reliably predicted based on the extensive data for closely

related flavonols and the known effects of its specific functional groups.
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¹H-NMR (in DMSO-d₆):

5-OH Proton: A sharp singlet, significantly downfield shifted to ~12-13 ppm. This extreme

shift is a classic diagnostic feature caused by the strong intramolecular hydrogen bond to

the C4-carbonyl.[10]

A-Ring Protons: The protons at C6, C7, and C8 will appear as a complex multiplet or

distinct doublets and triplets in the aromatic region, typically between 6.0 and 7.5 ppm.

B-Ring Protons: The five protons of the unsubstituted B-ring will appear as multiplets

between 7.5 and 8.2 ppm.

3-OH Proton: A broader singlet, typically between 9 and 10 ppm, which is exchangeable

with D₂O.

¹³C-NMR (in DMSO-d₆):

C4 (Carbonyl): The carbonyl carbon is expected in the range of 176-185 ppm.[10]

Hydroxylated Carbons: C3 and C5 will be found in the 145-165 ppm range.

Other Aromatic Carbons: Remaining carbons will appear between ~95 ppm (e.g., C8) and

~155 ppm (e.g., C9).[10]

Mass Spectrometry (EI-MS):

Molecular Ion (M⁺•): A strong peak at m/z = 254, corresponding to the molecular weight.

Fragmentation: Flavonoids undergo characteristic retro-Diels-Alder (RDA) fragmentation.

Expect fragments corresponding to the cleavage of the C-ring, providing structural

information about the A- and B-rings.

Infrared (IR) Spectroscopy (KBr Pellet):

O-H Stretch: A broad band from ~3200-3500 cm⁻¹ for the hydroxyl groups.

C=O Stretch: A strong, sharp absorption around 1650-1665 cm⁻¹. The frequency is slightly

lowered due to conjugation and hydrogen bonding with the 5-OH group.
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C=C Stretch: Aromatic ring stretches will appear in the 1450-1610 cm⁻¹ region.

Chemical Reactivity and Stability
The reactivity of 3,5-dihydroxyflavone is dominated by its hydroxyl groups and the conjugated

π-system.

Caption: The intramolecular hydrogen bond between the 5-OH and 4-C=O groups.

Acidity and Reactivity of Hydroxyl Groups:

5-OH Group: This hydroxyl group is significantly less acidic and less nucleophilic due to its

involvement in the strong intramolecular hydrogen bond. It is resistant to simple alkylation

or acylation reactions under standard conditions.

3-OH Group: The 3-hydroxyl group is more acidic and readily participates in reactions

such as esterification, etherification, and glycosylation. It is the primary site for

derivatization.

Antioxidant Activity: Like other flavonols, 3,5-dihydroxyflavone is expected to be a potent

antioxidant. The mechanism involves donating a hydrogen atom from a hydroxyl group

(primarily the more labile 3-OH) to neutralize free radicals, forming a stable flavonoid radical

that is delocalized across the conjugated system.

Stability: Flavonoids can be sensitive to high pH, high temperatures, and UV light, which can

lead to degradation. Solutions should be stored protected from light, and experiments at high

pH should be conducted with care.

Biological Context and Potential Applications
While specific biological studies on 3,5-dihydroxyflavone are limited, the flavonol scaffold is of

immense interest in drug discovery. Flavonols are known to possess a wide range of

pharmacological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting

properties.[11] The 3- and 5-hydroxyl groups, in combination with the 4-oxo function, are

recognized as key structural features for potent antioxidant action.[5]

Therefore, 3,5-dihydroxyflavone serves as a valuable parent structure for the synthesis of

more complex derivatives. By selectively modifying the 3-OH group or the A- and B-rings,

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b191088?utm_src=pdf-body
https://www.benchchem.com/product/b191088?utm_src=pdf-body
https://www.benchchem.com/product/b191088?utm_src=pdf-body
https://www.researchgate.net/figure/Chemical-structure-of-the-flavonoid-3-6-dihydroxyflavone-3-6-DHF_fig1_265133605
https://www.researchgate.net/figure/Chemical-structure-and-atom-numbering-of-the-hydroxyflavones-taking-quercetin_fig5_11763389
https://www.benchchem.com/product/b191088?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


medicinal chemists can probe structure-activity relationships and develop novel therapeutic

agents.

Safety and Handling
As a fine chemical powder, 3,5-dihydroxyflavone should be handled with appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat. If aerosolization

is possible, a dust mask or respirator should be used. Based on GHS classifications for

structurally similar dihydroxyflavones, this compound should be treated as a potential skin, eye,

and respiratory irritant.[12]

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent

degradation.

Handling: Avoid inhalation of dust and contact with skin and eyes.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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